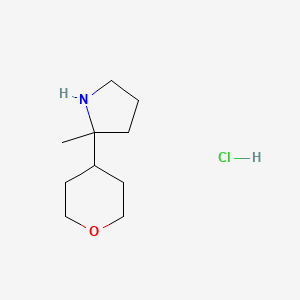

2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride

Description

Properties

IUPAC Name |

2-methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-10(5-2-6-11-10)9-3-7-12-8-4-9;/h9,11H,2-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNKHHXHNFVFRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C2CCOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride typically involves the reaction of 2-methylpyrrolidine with tetrahydropyran under specific conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is then purified through crystallization or other separation techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .

Scientific Research Applications

2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Substituted Side Chains

a. Pyrrolidine Hydrochloride (Compound 219) and 2-Methyl Pyrrolidine Hydrochloride (Compound 220)

- Structural Differences : Compound 220 introduces a 2-methyl group, mimicking steric effects of proline methyl ester but lacks Brønsted basicity due to the absence of a carboxylate group .

- Functional Impact : In Diels-Alder catalysis, the 2-methyl group in Compound 220 reduces basicity compared to unsubstituted pyrrolidine hydrochloride (Compound 219), altering reaction kinetics and enantioselectivity .

b. Indenoisoquinoline Derivatives with Pyrrolidine Side Chains (Compound 23)

- Compound 23 incorporates a pyrrolidine-propyl chain linked to an indenoisoquinoline core. Compared to the target compound, its pyrrolidine moiety is part of a larger pharmacophore targeting Topoisomerase I (Top1).

- Biological Activity : Exhibits ++ Top1 inhibition (vs. +++ for piperidine analog 22), indicating heterocycle choice (pyrrolidine vs. piperidine) modulates potency .

Pyrrolidine Hydrochlorides with Aromatic Substituents

a. (R)-2-(4-Methoxyphenyl)pyrrolidine Hydrochloride

- Structural Feature : A methoxyphenyl group replaces the oxane ring.

b. 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine Hydrochloride

- Key Difference : Thiophene substitution introduces sulfur-based electronics and aromaticity, contrasting with the oxane’s oxygen-based polarity .

Pyrrolidine Derivatives in Catalysis

- Pyrrolidine Hydrochloride in Cycloadditions : Protonation of pyrrolidine hydrochloride lowers the LUMO energy of carbonyl substrates, accelerating nucleophilic additions. The target compound’s oxane may similarly stabilize transition states via hydrogen bonding .

- Comparison with MacMillan’s Imidazolidinone Catalysts: Pyrrolidine salts lack the imidazolidinone’s chiral center but offer simpler synthesis routes. The target compound’s bicyclic structure could bridge this gap by providing stereochemical control .

Table 1: Comparative Physicochemical Properties

Biological Activity

2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which allow it to interact with various biological systems.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a pyrrolidine ring, which is known for its role in various biological activities.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor , particularly in studies related to protein interactions. Its mechanism of action involves binding to specific enzymes, thereby altering their activity, which can have therapeutic implications in various diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds featuring similar structural motifs have demonstrated significant cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) and have shown lower toxicity towards non-cancerous cells .

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer properties of related compounds, the following results were observed:

| Compound | IC50 (µM) | Effect on A549 Cells (%) | Toxicity on Non-Cancerous Cells (%) |

|---|---|---|---|

| Compound A | 15 | 75 | 20 |

| Compound B | 30 | 65 | 10 |

| Compound C | 5 | 90 | 25 |

These findings suggest that structural modifications can significantly influence both the efficacy and selectivity of these compounds against cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have also been explored. They have shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Antimicrobial Efficacy Data

The following table summarizes the antimicrobial activity against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

These results underscore the potential application of this compound in treating infections caused by resistant bacteria .

The mechanism through which this compound exerts its biological effects primarily involves binding interactions with target proteins and enzymes. This binding can lead to conformational changes that inhibit or enhance enzyme activity, thereby influencing various biochemical pathways critical for cell function and survival .

Molecular Targets

- Enzymes : The compound has shown potential in inhibiting specific enzymes linked to cancer progression.

- Receptors : Interaction with cellular receptors may modulate signaling pathways involved in cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.